2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of chemicals known for their complexity and relevance in various fields of medicinal chemistry and drug discovery. These compounds often exhibit unique physical and chemical properties due to their intricate molecular structures, including heterocyclic frameworks that are central to their biological activity.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from basic building blocks like difluorobenzoic acid, amino-hydroxypyrazole, or benzoyl chloride derivatives. For example, the synthesis of similar pyrazolo[3,4-b]pyridine derivatives has been reported through a 9-step process starting from 2,6-difluorobenzoic acid, leading to compounds with potential PET imaging applications in cancer detection (Wang et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methodology : The compound has been synthesized through a multi-step process, starting from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, culminating in a product with specific radioactive properties for PET imaging in cancer studies (Wang, Gao, Miller, & Zheng, 2013).
- Chemical Synthesis Variations : There are studies on the synthesis of related compounds like 2-Substituted 2, 6-Dihydro-3-hydroxy-7H-pyrazolo[4, 3-d] pyrimidin-7-ones, showing variations in the chemical synthesis pathways (Ochi & Miyasaka, 1983).
Potential Applications in Medicine
- Antimicrobial Properties : Research indicates potential antimicrobial applications. Derivatives of pyrazolo[3,4-d]pyrimidine, a similar compound, have been evaluated for antibacterial and antifungal activities (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
- Anticancer and Anti-5-Lipoxygenase Agents : Novel derivatives like 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones have shown promise as anticancer and anti-5-lipoxygenase agents, suggesting similar potential for the focal compound (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Wirkmechanismus
While the specific mechanism of action for this compound is not explicitly mentioned, we can infer that it may interact with biological targets due to its structural features. Fluorinated compounds often exhibit unique properties, and the presence of the pyrazolo[3,4-d]pyrimidine ring suggests potential biological activity. Further studies are needed to elucidate its precise mode of action .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[5-methyl-2-[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N7O2/c1-12-4-3-5-15(8-12)31-20-17(11-26-31)22(34)29-23(28-20)32-19(9-13(2)30-32)27-21(33)16-7-6-14(24)10-18(16)25/h3-11H,1-2H3,(H,27,33)(H,28,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTWAUTXHNLLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.